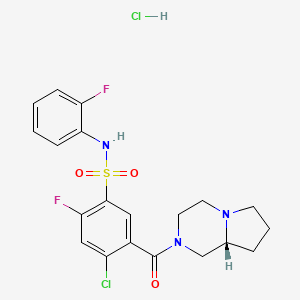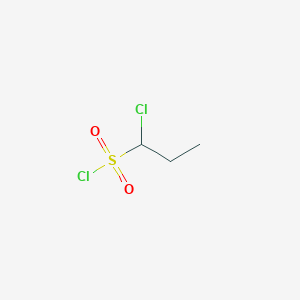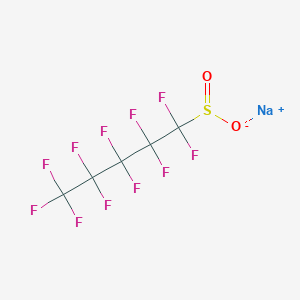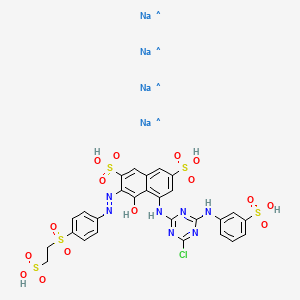
活性红198
描述
Synthesis Analysis
The synthesis of Reactive Red 198 involves complex chemical reactions, often requiring catalysts to enhance the reaction rates and yield. One study reports the accelerated sonophotocatalytic degradation of Reactive Red 198 dye using dye-sensitized TiO2 activated by ultrasound under visible light, highlighting a method to degrade the dye efficiently in an environmentally friendly manner (S. Kaur & Vasundhara Singh, 2007).
Molecular Structure Analysis
The molecular structure of Reactive Red 198 is characterized by complex organic molecules with multiple functional groups that facilitate its binding to textile fibers. Studies on the adsorption behavior and structural analysis of materials designed to remove Reactive Red 198 from aqueous solutions provide insight into its molecular interactions (K. Aghajani & H. Tayebi, 2017).
Chemical Reactions and Properties
Reactive Red 198 participates in various chemical reactions, particularly those relevant to its application and removal in industrial processes. For example, its sonophotocatalytic degradation involves reactions under visible light, indicating the dye's responsiveness to light and potential pathways for its degradation in waste treatment processes (S. Kaur & Vasundhara Singh, 2007).
Physical Properties Analysis
The physical properties of Reactive Red 198, such as solubility, stability, and absorption characteristics, are crucial for its application in dyeing processes. These properties are influenced by the dye's molecular structure and the conditions under which it is used.
Chemical Properties Analysis
The chemical properties of Reactive Red 198, including its reactivity with various substrates, pH sensitivity, and degradation behavior under different environmental conditions, are vital for understanding its behavior in industrial and environmental contexts. Studies on its removal and degradation, such as the use of Mesoporous material SBA-15 modified by Cetyltrimethylammoniumbromide (CTAB) for adsorption from aqueous solution, shed light on its interactions and chemical properties (K. Aghajani & H. Tayebi, 2017).
科学研究应用
海洋细菌的生物降解:Unnikrishnan、Khan和Ramalingam(2018)的一项研究发现,海洋细菌鲍曼不动杆菌可以有效降解活性红198,减少这种染料在水体中造成的污染。在最佳条件下,这种细菌菌株显示出96.20%的染料脱色率 (Unnikrishnan、Khan和Ramalingam,2018)。
在铁屑上吸附:Azhdarpoor、Nikmanesh和Khademi(2014)研究了使用铁屑从水溶液中吸附活性红198。他们发现染料的最大吸附容量是在特定条件下获得的,表明铁屑可能是从水中去除这种染料的有效方法 (Azhdarpoor、Nikmanesh和Khademi,2014)。
光芬顿法脱色:Dehghani等人(2015)证明了光芬顿法(UV/H2O2/Fe(II))可以在最佳条件下有效去除水溶液中99%以上的活性红198。这表明其作为纺织废水处理可靠方法的潜力 (Dehghani等人,2015)。
电凝法去除染料:Dehghani等人(2014)的另一项研究探索了使用铝和铁电极的电凝法去除水中活性红198。他们确定了染料去除的最佳条件,表明了该方法的有效性 (Dehghani、Shabestari、Anushiravani和Shamsedini,2014)。
真菌生物去除:Esmaeili和Kalantari(2012)研究了使用黄曲霉生物去除活性红198。他们观察到超过84.96%的染料被生物去除,突出了真菌处理含有这种染料的废水的潜力 (Esmaeili和Kalantari,2012)。
DSA®电极光催化处理:Catanho、Malpass和Motheo(2006)报道了使用Ti/Ru0.3Ti0.7O2电极对活性红198进行光催化、电化学和光电化学氧化。这种方法在脱色和去除总有机碳(TOC)方面是有效的,为染料降解提供了一种有前途的方法 (Catanho、Malpass和Motheo,2006)。
安全和危害
Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
未来方向
Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .
属性
InChI |
InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQJVBXYLAGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN7Na4O15S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137216243 | |
CAS RN |
145017-98-7 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



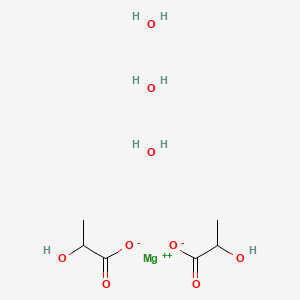

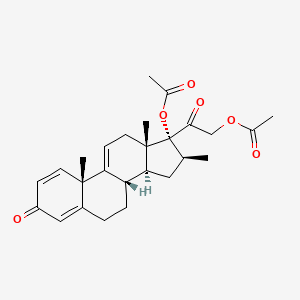
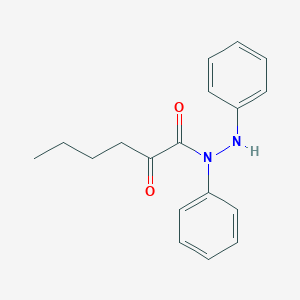
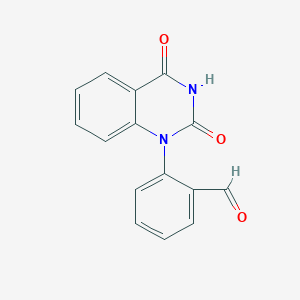
![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)
